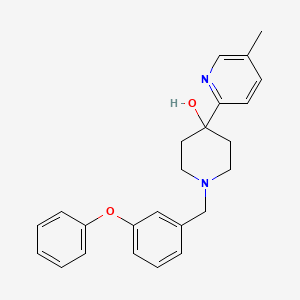
4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol, also known as MPBP, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicine. Additionally, future directions for research on MPBP will be discussed.
作用机制
The exact mechanism of action of 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In the study by Zhang et al. (2018), it was suggested that the anti-inflammatory and analgesic effects of 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol were mediated through the inhibition of the NF-κB signaling pathway. Additionally, Chen et al. (2020) proposed that the neuroprotective effects of 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol in Parkinson's disease were due to its ability to activate the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects
4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol has been found to have various biochemical and physiological effects in the body. In the study by Zhang et al. (2018), 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol was shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in a mouse model of acute inflammation. Li et al. (2019) reported that 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol decreased the infarct volume and improved neurological function in rats with ischemic stroke. Furthermore, Chen et al. (2020) found that 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol increased the levels of dopamine and its metabolites in the striatum of mice with Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol in lab experiments is its high potency and specificity. 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol has been shown to have a high affinity for its target receptors, which allows for precise manipulation of signaling pathways in the body. However, one limitation of using 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol is its potential toxicity. While 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol has been found to be safe in animal studies, its toxicity in humans is not yet known and further research is needed to assess its safety.
未来方向
There are several future directions for research on 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Additionally, further investigation is needed to understand the exact mechanism of action of 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol and its potential interactions with other drugs. Furthermore, the safety and toxicity of 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol in humans needs to be evaluated in clinical trials before it can be considered for use as a therapeutic agent.
合成方法
The synthesis of 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol involves the reaction of 3-phenoxybenzyl chloride with 4-piperidone in the presence of sodium hydride. The resulting product is then reacted with 5-methyl-2-pyridinecarboxaldehyde to yield 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol. This synthesis method has been reported in a study by Liu et al. (2019), which demonstrated the successful synthesis of 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol with a yield of 86%.
科学研究应用
4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol has been investigated for its potential as a therapeutic agent in the treatment of various diseases. In a study by Zhang et al. (2018), 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol was found to exhibit anti-inflammatory and analgesic effects in a mouse model of acute inflammation. Another study by Li et al. (2019) demonstrated that 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol had a protective effect against ischemic stroke in rats. Furthermore, 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol has been shown to have potential as a treatment for Parkinson's disease, as it was found to protect dopaminergic neurons in a study by Chen et al. (2020).
属性
IUPAC Name |
4-(5-methylpyridin-2-yl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-19-10-11-23(25-17-19)24(27)12-14-26(15-13-24)18-20-6-5-9-22(16-20)28-21-7-3-2-4-8-21/h2-11,16-17,27H,12-15,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVSPKRHVYVPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{4-[(6-methylpyridin-2-yl)methyl]morpholin-2-yl}ethyl)cyclopropanesulfonamide](/img/structure/B5305128.png)
![1-[2-(1H-imidazol-2-yl)benzoyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5305130.png)
![4-(2,4-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5305138.png)
![(2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine](/img/structure/B5305144.png)
![2-(thiomorpholin-4-ylsulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5305158.png)

![ethyl 2-(3-bromo-4,5-dimethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305165.png)
![4-benzyl-3-ethyl-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5305176.png)
![N-({1-[(5-ethylpyridin-2-yl)methyl]piperidin-4-yl}methyl)-2,2-dimethylpropanamide](/img/structure/B5305188.png)
![2-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)imidazo[1,2-a]pyridine](/img/structure/B5305200.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5305206.png)
![2-benzyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5305211.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5305215.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-cyclopentylacetamide](/img/structure/B5305225.png)